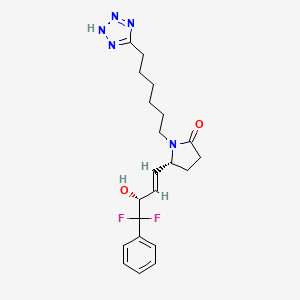

ICI-118,551

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It binds to the β2 subtype with at least 100 times greater affinity than to other subtypes of the beta adrenoceptor β1 or β3 . This compound is primarily used in scientific research to study the β2 adrenergic receptor and its related pathways.

科学研究应用

盐酸泽尼多洛尔具有广泛的科学研究应用:

化学: 它用于研究β2肾上腺素受体及其与其他分子的相互作用。

生物学: 研究人员用它来研究β2肾上腺素受体在各种生物过程中的作用。

作用机制

盐酸泽尼多洛尔通过选择性结合β2肾上腺素受体发挥其作用。这种结合抑制受体的活性,导致环状AMP (cAMP) 水平下降,并随之产生生理效应。 该化合物的作用通过β2-肾上腺素受体/G (i/o) 蛋白依赖的通路介导,增强内皮一氧化氮的产生 。 这种机制对它的血管舒张作用至关重要,特别是在肺动脉中 。

生化分析

Biochemical Properties

ICI-118,551 is a selective β2 adrenergic receptor antagonist, binding to the β2 subtype with at least 100 times greater affinity than β1 or β3 subtypes . This compound interacts with β2 adrenergic receptors, inhibiting their activity. The binding of this compound to these receptors prevents the usual activation by endogenous catecholamines like adrenaline and noradrenaline, thereby blocking the downstream signaling pathways that would normally be activated by these receptors .

Cellular Effects

This compound has been shown to influence various cellular processes. In hemangioblastomas from von Hippel-Lindau disease, this compound decreases cell viability by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hemangioblastomas and hypoxic primary endothelial cells, reducing the activation of HIF-target genes and halting tumor-related angiogenic processes . Additionally, this compound inhibits voltage-gated Na+ channels and suppresses impulses of Merkel disc mechanoreceptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to β2 adrenergic receptors, acting as an inverse agonist. This binding inhibits the constitutive activity of these receptors, reducing the activation of downstream signaling pathways . In hemangioblastomas, this compound impairs the nuclear internalization of HIF-1α, reducing the activation of hypoxia-responsive genes . This compound also inhibits voltage-gated Na+ channels in Merkel disc mechanoreceptors, suppressing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, when applied topically to the eyes of unanaesthetized rabbits, this compound causes a dose-dependent decrease in intraocular pressure that lasts for more than 6 hours . This indicates that the compound is relatively stable and has a prolonged effect in vivo. Additionally, this compound has been shown to decrease hemangioblastomas cell viability over time by triggering apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Common systemic doses used in rodent research are 0.5 or 1 mg/kg, although efficacy has been demonstrated at doses as low as 0.0001 mg/kg (100 ng/kg) in rhesus monkeys . Doses up to 20 mg/kg have been used without toxicity . In rabbits, topically applied this compound decreases intraocular pressure in a dose-dependent manner .

Metabolic Pathways

This compound is involved in metabolic pathways related to β2 adrenergic receptors. By blocking these receptors, this compound reduces the activation of adenylate cyclase, thereby decreasing the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) . This inhibition affects various metabolic processes, including lipolysis and glycogenolysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues by crossing the blood-brain barrier when dissolved in saline . This compound is also absorbed systemically when applied topically to the eyes, causing a decrease in intraocular pressure in both eyes . The distribution of this compound within tissues is influenced by its high affinity for β2 adrenergic receptors .

Subcellular Localization

This compound is localized to specific subcellular compartments where β2 adrenergic receptors are present. In cardiomyocytes, β2 adrenergic receptors are found on nuclear membranes, and this compound inhibits their activity even in the absence of an agonist . This subcellular localization allows this compound to exert its effects on nuclear signaling pathways and gene expression .

准备方法

盐酸泽尼多洛尔的合成涉及多个步骤,包括制备基础化合物泽尼多洛尔及其随后转化为盐酸盐。合成路线通常涉及在受控条件下使特定前体反应以形成所需产物。 工业生产方法通常利用大型化学反应器和纯化工艺来确保高纯度和高收率 。

化学反应分析

盐酸泽尼多洛尔经历各种化学反应,包括:

氧化: 这种反应可用于修饰化合物的结构,可能改变其药理性质。

还原: 还原反应可用于将盐酸泽尼多洛尔转化为不同的衍生物。

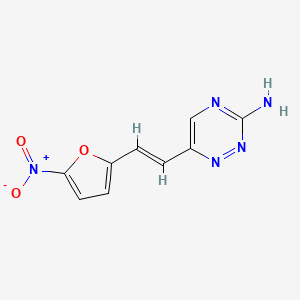

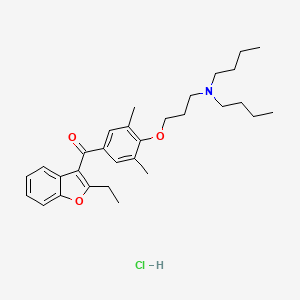

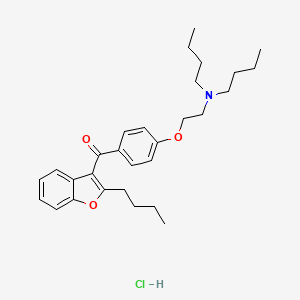

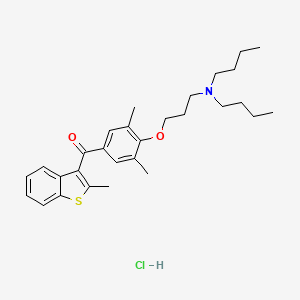

相似化合物的比较

盐酸泽尼多洛尔因其对β2肾上腺素受体的高选择性而独一无二。类似的化合物包括:

普萘洛尔: 一种非选择性β受体阻滞剂,影响β1和β2受体。

阿替洛尔: 一种选择性β1肾上腺素受体拮抗剂。

ICI-118,551: 盐酸泽尼多洛尔的碱式化合物,也选择性靶向β2肾上腺素受体

盐酸泽尼多洛尔因其对β2肾上腺素受体的高亲和力和选择性而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具。

属性

CAS 编号 |

72795-26-7 |

|---|---|

分子式 |

C17H27NO2 |

分子量 |

277.4 g/mol |

IUPAC 名称 |

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol |

InChI |

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1 |

InChI 键 |

VFIDUCMKNJIJTO-CJNGLKHVSA-N |

SMILES |

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |

手性 SMILES |

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O |

规范 SMILES |

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol ICI 111,581 ICI 111581 ICI 118,551 ICI 118551 ICI 118551, hydrochloride ICI-111581 ICI-118551 |

产品来源 |

United States |

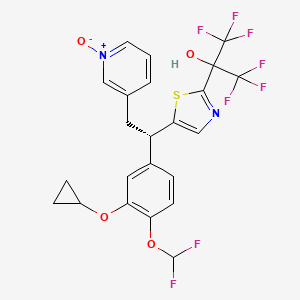

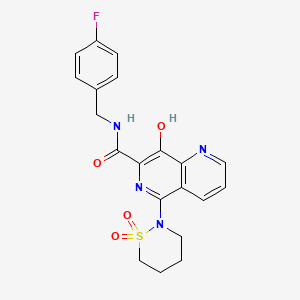

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

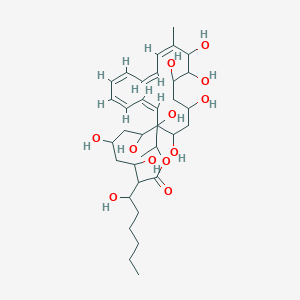

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。